molecular formula C17H21N3OS2 B7681679 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No. B7681679
M. Wt: 347.5 g/mol
InChI Key: CTXQKTPBPJYUDH-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, there has been a growing interest in the use of TAK-659 due to its promising results in preclinical studies.

Mechanism of Action

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide works by inhibiting the activity of several enzymes that are involved in the growth and survival of cancer cells and the immune response. Specifically, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which play a critical role in the development and activation of cancer cells and immune cells.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the inhibition of cancer cell growth and survival, the reduction of inflammation in autoimmune diseases, and the enhancement of the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide is its potent activity against cancer cells and immune cells, which makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, the use of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide in clinical trials may be limited by its potential toxicity and side effects, as well as the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the development and application of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide. These include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide. Additionally, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide may be used in combination with other cancer treatments to enhance their efficacy and reduce their toxicity. Finally, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide may also be used as a tool for studying the role of BTK and ITK enzymes in cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 4-(bromomethyl)thiophene-2-carboxylic acid with thiomorpholine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenyl isocyanate. The final product is obtained by treating the intermediate with 2,4-dimethyl-5-thiazolylamine.

Scientific Research Applications

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells and to reduce inflammation in autoimmune diseases. 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has also been found to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-12-16(23-13(2)19-12)17(21)18-11-14-3-5-15(6-4-14)20-7-9-22-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQKTPBPJYUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=C(C=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide

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